molecular formula C15H13BrN2O3 B4078008 N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide

N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide

Cat. No. B4078008
M. Wt: 349.18 g/mol
InChI Key: PLWLYGDFLUYICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide, commonly known as BPN, is a chemical compound that has gained significant attention in scientific research due to its unique molecular structure and potential applications. BPN belongs to the class of amides and has a molecular formula of C15H12BrN2O3.

Mechanism of Action

The mechanism of action of BPN is not fully understood, but it is believed to be due to its ability to bind to metal ions and form complexes. These complexes can then interact with other molecules and participate in various chemical reactions.
Biochemical and Physiological Effects
BPN has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that BPN can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BPN has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using BPN in lab experiments is its high stability and selectivity towards metal ions. Its fluorescent properties make it an attractive candidate for developing new sensors and probes. However, one of the limitations of using BPN is its low solubility in water, which can make it challenging to use in aqueous solutions.

Future Directions

There are several future directions for BPN research. One area of research is to develop new synthetic methodologies using BPN as a catalyst. Another area of research is to explore the potential applications of BPN in biomedicine, particularly in cancer therapy. Additionally, more studies are needed to understand the biochemical and physiological effects of BPN and its potential toxicity. Finally, there is a need to develop new methods for synthesizing BPN that are more efficient and environmentally friendly.

Scientific Research Applications

BPN has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research for BPN is its use as a fluorescent probe for detecting metal ions such as copper and zinc. BPN has been shown to have high selectivity and sensitivity towards these metal ions, making it a promising candidate for developing new sensors.
Another area of research for BPN is its use as a catalyst in organic reactions. BPN has been shown to be an effective catalyst for various reactions, including the Michael addition and the Friedel-Crafts reaction. Its unique molecular structure and high stability make it an attractive catalyst for developing new synthetic methodologies.

properties

IUPAC Name

N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-10(11-6-8-12(9-7-11)18(20)21)15(19)17-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWLYGDFLUYICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(2-bromophenyl)-2-(4-nitrophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.